Product packaging for 4-(1H-indol-4-yl)butanoic acid(Cat. No.:)

4-(1H-indol-4-yl)butanoic acid

Cat. No.: B13606084
M. Wt: 203.24 g/mol
InChI Key: XXWNIMXQRLBHGA-UHFFFAOYSA-N
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Description

4-(1H-Indol-4-yl)butanoic acid is a chemical compound of significant interest in organic and medicinal chemistry research due to its structural relationship to the indole class of heterocycles. Indole derivatives are widely investigated for their diverse biological activities and are common scaffolds in drug discovery. This specific butanoic acid-substituted indole isomer provides researchers with a versatile building block for the synthesis of more complex molecules, such as hydrazide and other heterocyclic compounds . Scientists utilize this and related structures to explore novel compounds with potential antibacterial and anticancer properties, often employing spectroscopic methods like NMR and mass spectrometry for characterization . The mechanism of action for indole-based compounds can vary widely and is highly structure-dependent, often requiring empirical investigation for each unique derivative. As a research chemical, this product is supplied for laboratory analysis and experimental purposes only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting thorough safety assessments and verifying all specifications and biological activities prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B13606084 4-(1H-indol-4-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(1H-indol-4-yl)butanoic acid

InChI

InChI=1S/C12H13NO2/c14-12(15)6-2-4-9-3-1-5-11-10(9)7-8-13-11/h1,3,5,7-8,13H,2,4,6H2,(H,14,15)

InChI Key

XXWNIMXQRLBHGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CCCC(=O)O

Origin of Product

United States

Historical Context and Significance of the Indole Scaffold in Chemical Biology

The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and boasts a rich history. nih.govrjpn.orgwisdomlib.org Its journey in science began in the mid-19th century with research into the natural dye indigo, culminating in the first synthesis of indole in 1866 by Adolf von Baeyer. nih.govrjpn.org This fundamental structure is not merely a synthetic curiosity; it is a privileged scaffold found in a vast array of natural products, including alkaloids and peptides, and is integral to numerous synthetic compounds. rjpn.org

The significance of the indole nucleus in chemical biology is profound. It is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide variety of secondary metabolites. nih.gov In the animal kingdom, the indole derivative serotonin (B10506) (5-hydroxytryptamine) functions as a crucial neurotransmitter. nih.gov The versatility of the indole scaffold has made it a focal point for medicinal chemists, leading to the development of a multitude of synthetic methods to access its derivatives. nih.gov Its widespread applications span antiviral, antimicrobial, anti-inflammatory, and anticancer agents, among others, underscoring its enduring importance in the quest for new therapeutic agents. nih.govrjpn.org

Rationale for Investigating Butanoic Acid Derivatives in Medicinal Chemistry

Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid that, along with its derivatives, is extensively utilized in the chemical, food, and pharmaceutical industries. testbook.com While it is known for its role as a short-chain fatty acid produced by gut microbiota, its derivatives have garnered significant attention in medicinal chemistry for several reasons. testbook.combiointerfaceresearch.com

The therapeutic potential of butanoic acid itself is somewhat limited by its short half-life. biointerfaceresearch.com However, the creation of derivatives offers a strategy to overcome this limitation and to modulate the compound's biological activity. biointerfaceresearch.com Researchers have explored butanoic acid derivatives for their potential as antiviral and anticancer agents, with some of their antitumor functions being attributed to histone deacetylase (HDAC) inhibitory activity. biointerfaceresearch.com Furthermore, the structural modification of butanoic acid allows for the synthesis of compounds with improved pharmacological properties, such as enhanced potency and selectivity. The use of butanoic acid derivatives extends to the production of various pharmaceuticals and anesthetics, highlighting their versatility and importance in drug discovery and development. testbook.com

Overview of Current Research Trajectories for Indole Butanoic Acid Analogues

One significant area of research involves the synthesis of novel indole-butanoic acid derivatives and the evaluation of their biological activities. For instance, studies have focused on creating new compounds and characterizing them using various spectroscopic methods. mdpi.comnih.gov These investigations often aim to discover molecules with potential antibacterial and anticancer properties. nih.gov

Another research trajectory involves the study of the physicochemical properties of these analogues. For example, potentiometric and thermodynamic studies of 4-(1H-indol-3-yl)butanoic acid and its metal complexes have been conducted to understand their stability and formation processes. acs.org Such fundamental studies are crucial for understanding how these molecules might behave in biological systems.

Furthermore, research into indole-3-butyric acid (IBA), a well-known plant hormone, provides insights into the broader family of indole-alkanoic acids. cherrytimes.itnih.govmdpi.comresearchgate.netmdpi.com Studies on IBA explore its effects on plant growth and its interactions with biological systems at a molecular level, which can inform the design of new, biologically active indole-butanoic acid analogues. mdpi.commdpi.com

Delimitation of Research Focus on 4 1h Indol 4 Yl Butanoic Acid and Its Direct Academic Relevance

Established Synthetic Routes to the this compound Core Structure

The synthesis of indole derivatives substituted at the 4-position of the benzene (B151609) ring requires specific strategies that direct substitution away from the more electronically favored 3-position of the pyrrole (B145914) ring. Established methods typically involve constructing the indole ring from a pre-functionalized benzene precursor.

One common approach involves the use of a 4-hydroxyindole (B18505) intermediate. The synthesis can be achieved through methods such as the Bischler-Möhlau indole synthesis or by employing modern transition-metal-catalyzed reactions. Once the 4-hydroxyindole is obtained, the butanoic acid side chain can be introduced via O-alkylation with an appropriate four-carbon electrophile containing a masked or protected carboxylic acid function, followed by a rearrangement or subsequent functionalization. For instance, alkylation with an alpha-bromoalkanoic acid ester can be achieved using a base like sodium hydride in a solvent such as dimethylformamide. google.com

Another classical and versatile method for indole synthesis is the Fischer indole synthesis . To obtain a 4-substituted indole, this reaction would require a starting phenylhydrazine (B124118) with a substituent at the meta position relative to the hydrazine (B178648) group. The reaction of this substituted hydrazine with a suitable aldehyde or ketone, such as 6-oxohexanoic acid or its ester, would lead to a hydrazone intermediate. sciencemadness.org Subsequent acid-catalyzed intramolecular rearrangement (a nih.govnih.gov-sigmatropic shift) followed by cyclization and ammonia (B1221849) elimination would yield the desired 4-substituted indole core structure. sciencemadness.org

The Hemetsberger indole synthesis offers a regioselective route starting from a vinyl azide. scielo.br For the synthesis of the 4-yl isomer, a starting material such as a substituted benzaldehyde (B42025) would be condensed with an azidoacetate to form a vinyl azide. Thermal decomposition of this intermediate generates a nitrene, which undergoes intramolecular cyclization to form the indole ring with high regioselectivity. scielo.br

Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly processes. For indole synthesis, this includes one-pot procedures, the use of greener solvents, and novel catalytic systems.

A notable advancement is the use of ionic liquids as solvents. Research on the synthesis of a derivative of the 3-yl isomer demonstrated that using an ionic liquid like [C₆min]Br significantly increased the reaction yield from 16.0% to 75.1% and drastically reduced the reaction time from 48 hours to just 1.5 hours. nih.gov This one-pot protocol, which involves N-alkylation, showcases a sustainable and efficient alternative to conventional solvents that could be adapted for the synthesis of this compound and its derivatives. nih.gov

Carbonylative synthesis represents another modern approach to constructing the indole nucleus. beilstein-journals.org These methods utilize carbon monoxide (CO) in transition-metal-catalyzed reactions to build the heterocyclic ring. For example, palladium-catalyzed reductive carbonylation of substituted o-nitrostyrenes or carbonylation of 2-alkynylanilines are powerful methods for creating the indole scaffold under relatively mild conditions, offering a more sustainable process. beilstein-journals.org

Furthermore, processes are being developed that start from inexpensive and readily available materials. A patented process for the synthesis of the 3-isomer begins with salicylic (B10762653) acid, employing catalytic hydrogenation, esterification with a superacid catalyst, and oxidation with a polymer-supported oxidant, highlighting a move towards lower costs and reduced environmental impact. google.com Such principles could guide the design of novel routes to the 4-isomer.

Derivatization Strategies Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a wide range of chemical transformations. These reactions are fundamental in organic synthesis and are used to create esters, amides, alcohols, and other derivatives. The reactivity is directly analogous to that of its well-studied 3-isomer.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a common transformation, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. nih.govresearchgate.net This reversible reaction is often driven to completion by using the alcohol as the solvent. nih.gov

ReactantReagentsProductYieldReference
4-(1H-indol-3-yl)butanoic acidMethanol, p-toluenesulfonic acidMethyl 4-(1H-indol-3-yl)butanoateNot specified rsc.org
4-(1H-indol-3-yl)butanoic acidEthanol, conc. H₂SO₄Ethyl 4-(1H-indol-3-yl)butanoateNot specified nih.govrsc.org
4-(1H-indol-3-yl)butanoic acidMethanol, dry HCl gasMethyl 4-(1H-indol-3-yl)butanoate90% researchgate.net

Reduction to Alcohol: The carboxylic acid or its ester derivative can be reduced to the corresponding primary alcohol, 4-(1H-indol-4-yl)butan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which proceeds via the ester intermediate. vu.lt This alcohol can then serve as a precursor for further functionalization. vu.lt

Amide and Hydrazide Formation: Amide synthesis often requires activation of the carboxylic acid. One method involves converting the acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. vu.ltsmolecule.com However, for indole butyric acids, the resulting acyl chloride can be unstable and prone to intramolecular cyclization. vu.ltsmolecule.com Alternative methods include coupling the acid with an amine using coupling agents or converting it to a mixed anhydride. vu.lt A successful strategy involves reacting the acid with a protected piperazine (B1678402) to form the desired amide, followed by deprotection. vu.ltresearchgate.net

The ester can be converted to a butanohydrazide by reacting it with hydrazine monohydrate in a solvent like methanol. nih.govresearchgate.netsciety.orgnih.gov This hydrazide is a key intermediate for synthesizing other heterocyclic systems like oxadiazoles (B1248032) and triazoles. nih.govsciety.org

Starting MaterialReagentsProductReference
Ethyl 4-(1H-indol-3-yl)butanoateHydrazine monohydrate, Methanol4-(1H-indol-3-yl)butanohydrazide nih.govresearchgate.net
Methyl 4-(1H-indol-3-yl)butanoateLithium aluminum hydride (LiAlH₄)4-(1H-indol-3-yl)butan-1-ol vu.lt
4-(1H-indol-3-yl)butanoic acidEthyl chloroformate, Triethylamine, then protected piperazineN-protected piperazine amide derivative vu.ltresearchgate.net

Functionalization Techniques for the Indole Nucleus

The indole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution. The position of the butanoic acid side chain at C4 influences the regioselectivity of further functionalization.

The most nucleophilic position on the indole ring is C3. Therefore, in this compound, electrophilic attack is most likely to occur at the C3 position. Other potential sites for substitution include the N1 position (via N-alkylation or N-acylation) and other positions on the benzene ring (C5, C6, C7), depending on the reaction conditions and the directing effects of the C4-substituent.

Common functionalization reactions include:

Halogenation: Reagents like N-bromosuccinimide (NBS) can introduce a bromine atom onto the indole ring, often at the C2 position under certain conditions. vu.lt

Nitration and Alkylation: The indole ring can undergo nitration and Friedel-Crafts alkylation, allowing for the introduction of nitro and alkyl groups.

N-Alkylation: The indole nitrogen can be readily alkylated using an alkyl halide and a base, a reaction used to synthesize various derivatives. nih.gov

Ehrlich Reaction: This reaction involves an electrophilic substitution with p-(dimethylamino)benzaldehyde (PDAB), typically at the C3 position, resulting in a characteristic color change. researchgate.netnih.govacs.org This demonstrates the inherent reactivity of the indole core. researchgate.netnih.gov

Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in both the initial synthesis of the 4-substituted indole core and its subsequent functionalization. As discussed, classical methods like the Fischer or Hemetsberger syntheses must employ appropriately substituted precursors to ensure the formation of the desired 4-yl isomer. scielo.br When functionalizing the pre-formed this compound, controlling the position of electrophilic attack is key. While the C3 position is electronically favored, directing groups or specific catalysts can be used to achieve substitution at other positions, such as C2, C5, or C7.

Stereoselectivity becomes important when introducing chiral centers into the molecule. The butanoic acid side chain offers opportunities for creating stereocenters, for example, at the carbon atom alpha or beta to the carboxylic acid. Synthesizing enantiomerically pure or enriched derivatives would require asymmetric synthesis strategies. These could involve the use of chiral catalysts, chiral auxiliaries attached to the carboxylic acid moiety, or enzymatic resolutions. For instance, a stereoselective route to a related indole derivative was developed that involved a resolution step to separate enantiomers of a hydroxy-butanoic acid precursor, which were then carried forward to yield the final chiral product. pharm.or.jp

Reaction Mechanisms in the Synthesis of this compound and its Analogues

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound and its derivatives.

Fischer Indole Synthesis: This mechanism begins with the acid-catalyzed reaction of a phenylhydrazine and a carbonyl compound to form a phenylhydrazone. The key step is a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is known as the Fischer rearrangement. This is followed by the loss of an ammonia molecule and subsequent tautomerization to form the aromatic indole ring. sciencemadness.org

Carboxylic Acid Activation and Transformation: The derivatization of the carboxylic acid group proceeds through standard nucleophilic acyl substitution mechanisms. Acid-catalyzed esterification involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the alcohol. Amide formation from an acyl chloride involves the direct attack of the amine on the highly electrophilic acyl chloride carbonyl carbon, followed by the elimination of chloride.

Intramolecular Friedel-Crafts Acylation: The instability of 4-(1H-indol-3-yl)butanoyl chloride is due to its propensity to undergo intramolecular acylation. vu.ltsmolecule.com The electron-rich indole ring acts as a nucleophile, attacking the electrophilic acyl chloride. For the 3-yl isomer, this attack can occur at either the C2 or C4 position, leading to the formation of a six- or seven-membered ring, respectively, with the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-one (a six-membered ring product via attack at C4) being a documented outcome. vu.lt For the this compound analogue, a similar intramolecular cyclization could occur, potentially involving nucleophilic attack from the C3, C5, or N1 position on the acyl chloride side chain.

Ehrlich Reaction Mechanism: The colorimetric reaction with p-(dimethylamino)benzaldehyde (PDAB) is a classic example of electrophilic aromatic substitution on the pyrrole ring of indole. nih.govacs.org The acidic conditions protonate the aldehyde, generating a highly electrophilic carbocation that is then attacked by the electron-rich C3 position of the indole. The resulting intermediate eliminates water to form a resonance-stabilized cationic dye, which is responsible for the observed color. nih.gov

Correlating Indole Substitution Patterns with Preclinical Biological Activities

Research on related indole scaffolds demonstrates that the introduction of various functional groups at different positions on the indole ring is a key strategy for optimizing biological activity. For instance, in a series of 1H-indole-2-carboxamides, the position of substituents was critical for cannabinoid receptor 1 (CB1) inhibitory activity. nih.gov A chloro group was preferred at the 3-position over the 4-position, whereas a dimethylamino group at the 4-position was favorable, and moving it to the 3-position abolished potency. nih.gov Methoxy groups were less sensitive to their position on the phenyl ring attached to the carboxamide. nih.gov Further studies on this scaffold showed that chloro or fluoro groups at the C5 position of the indole ring enhanced potency. nih.gov

Similarly, investigations into bis-indole compounds revealed that the positioning of side chains on the indole framework is highly important for their capacity to stabilize G4 DNA structures, with substitution at the 5-position proving most effective. diva-portal.org The activity of antimicrobial indole derivatives has been shown to depend on substituents on both the indole ring and other parts of the molecule. nih.gov For example, the presence of a fluorine atom at the 5-position of the indole ring was found to be beneficial for the antibacterial activity of certain hybrid molecules. nih.gov In other contexts, it has been noted that electron-withdrawing groups, such as halogens, on the indole ring can enhance binding affinity to specific targets like serotonin (B10506) receptors.

These findings underscore a governing principle: modifications to the indole ring system—whether by small electron-withdrawing groups, bulky additions, or changes in substitution position—are a critical determinant of the biological efficacy of this class of compounds.

Table 1: Effect of Indole Ring Substitution on Biological Activity in Related Indole Scaffolds Data inferred from studies on related indole-containing compounds.

Compound SeriesSubstitution PositionSubstituentObserved Effect on Biological ActivityReference
1H-Indole-2-carboxamidesC5-Cl or -FEnhanced CB1 allosteric modulation potency. nih.gov
1H-Indole-2-carboxamidesPhenyl ring attached at C23-ClMore potent than 4-Cl substitution. nih.gov
1H-Indole-2-carboxamidesPhenyl ring attached at C24-N(CH₃)₂Active; moving group to 3-position abolishes potency. nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesC5-FBeneficial for antibacterial activity. nih.gov

Influence of Butanoic Acid Chain Modifications on Target Interactions

Modifications to the butanoic acid chain of the this compound scaffold are a versatile strategy for altering target interactions and creating derivatives with diverse biological functions. The carboxylic acid moiety serves as a key handle for chemical manipulation, including esterification, reduction, and conversion to amides or more complex heterocyclic systems.

A prominent example is the conversion of the carboxylic acid to a hydroxamic acid. The resulting N-hydroxy-4-(1H-indol-3-yl)butanamide was found to be a potent inhibitor of histone deacetylases (HDACs), specifically HDAC2 and HDAC3, demonstrating significantly greater activity than the established inhibitor SAHA. jst.go.jp This transformation highlights how modifying the acid terminus can redirect the molecule to interact powerfully with specific enzymatic targets. jst.go.jp

Other modifications include esterification, such as the formation of methyl 4-(1H-indol-2-yl)butanoate, which creates a building block for further synthesis. researchgate.net The butanoic acid can also be reduced to its corresponding alcohol, which can then be converted into a reactive intermediate, such as an iodide, for use as an alkylating agent to develop ligands for CNS receptors. nih.gov

Furthermore, the carboxylic acid can be transformed into a hydrazide. This intermediate, 4-(1H-indol-3-yl)butanohydrazide, serves as a versatile nucleophile for synthesizing more complex derivatives, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which have shown potential as urease and elastase inhibitors. researchgate.netrsc.orgresearchgate.net These extensive modifications demonstrate that the butanoic acid chain is not merely a spacer but a critical element for defining the compound's ultimate biological role and target engagement.

Table 2: Biological Outcomes of Butanoic Acid Chain Modifications in Indole-3-yl-Butanoic Acid Analogues

Initial ScaffoldChain ModificationResulting Compound/ClassBiological Target/ApplicationReference
Indole-3-butyric acidConversion to hydroxamic acidN-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA)Potent HDAC2/HDAC3 inhibitor jst.go.jp
4-(1H-indol-3-yl)butanoic acidConversion to hydrazide, then to oxadiazole5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol derivativesUrease inhibitors researchgate.netrsc.org
4-(1H-indol-3-yl)butanoic acidConversion to hydrazide, then to triazole5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol derivativesElastase inhibitors researchgate.net
4-(1H-indol-3-yl)butanoic acidReduction to alcohol, then conversion to iodideAlkylating agentSynthesis of CNS multi-receptor ligands nih.gov

Conformational Analysis and its Impact on Ligand-Receptor Binding

The three-dimensional conformation of this compound derivatives is a decisive factor in their ability to bind effectively to biological receptors. Conformational analysis and molecular docking studies provide critical insights into the specific spatial arrangements and intermolecular interactions that facilitate high-affinity binding.

Docking studies of the potent HDAC inhibitor, N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA), revealed that the molecule could bind to the active site of human HDAC2 and HDAC3 through a combination of strong hydrogen bonds and hydrophobic interactions. jst.go.jp Such studies elucidate the precise orientation of the ligand within the receptor's binding pocket, showing how the indole ring, the linker, and the terminal functional group each contribute to the binding affinity. The indole ring often participates in π-π stacking or hydrophobic interactions, while the butanoic acid chain and its terminus engage in hydrogen bonding or ionic interactions.

The flexibility of the butanoic acid chain also plays a role. For certain analogues, such as those incorporating a thioether linkage, the inherent conformational flexibility can influence how the molecule is recognized by biological targets. In other cases, molecular docking has shown how derivatives can interact with complex biological structures like G-quadruplex DNA. One study detailed how a derivative binds to the G-quartet structure through a variety of interactions, including hydrogen bonds, π-lone pair, and π-alkyl interactions, highlighting the importance of the molecule's shape and electronic properties for specific binding. nih.gov These analyses confirm that a favorable conformation that complements the topology of the receptor's active site is essential for potent biological activity.

Exploration of Pharmacophore Models for this compound Analogues

Pharmacophore modeling is a powerful computational tool used to distill the essential three-dimensional structural features of a molecule that are necessary for its biological activity. dovepress.com For analogues of this compound, pharmacophore models serve to rationalize observed structure-activity relationships and to guide the design of new, potentially more potent compounds through virtual screening. pharmacophorejournal.comacs.org

A pharmacophore model typically consists of a specific arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. pharmacophorejournal.com For indole-based compounds, the indole moiety itself is often identified as a key hydrophobic and aromatic feature. The carboxylic acid or its modified terminus typically serves as a hydrogen bond acceptor and/or donor.

For example, pharmacophore mapping of the HDAC inhibitor IBHA confirmed that its key features matched a receptor-based pharmacophore model of HDAC3, providing a structural rationale for its potent activity. jst.go.jp In other studies, pharmacophore models have been developed from a set of known active molecules and then used to screen large chemical databases for novel compounds that fit the model. ntu.edu.sg This approach has been successfully used to identify new inhibitors for various targets. dovepress.com The development of such models for this compound analogues is crucial for moving beyond traditional SAR and enabling the rational, computer-aided design of next-generation derivatives.

Computational Descriptors and Their Relationship to Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies and the analysis of computational descriptors provide a quantitative framework for understanding how the physicochemical properties of this compound analogues correlate with their biological efficacy. These computational methods translate molecular structure into numerical descriptors that can be used to build predictive models.

A key aspect of these studies is the use of 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA). In one study on related aldose reductase inhibitors, a 3D-QSAR model was built using docked alignments of the compounds. acs.org The resulting CoMSIA model, based on hydrophobic and hydrogen bond donor/acceptor fields, was used to rationally design a novel derivative, 4-oxo-4-(4-hydroxyindole)butanoic acid, which exhibited potent inhibitory activity. acs.org This demonstrates the power of computational descriptors in predicting and enhancing biological efficacy.

Other important computational descriptors include electronic properties derived from quantum chemical calculations. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap (ΔE), are often used to characterize molecular reactivity and stability. researchgate.net A smaller HOMO-LUMO energy gap is sometimes associated with higher biological activity, as it suggests the molecule is more readily able to participate in electron transfer processes. researchgate.net The use of docking studies, molecular dynamics simulations, and QSAR analyses provides a detailed, multi-faceted computational view that complements experimental findings and accelerates the discovery of optimized lead compounds. rsc.org

Enzyme Inhibition and Modulatory Effects

Research into the biological activities of this compound analogues has primarily focused on their ability to inhibit various enzymes implicated in a range of physiological and pathological processes. The core indole-butanoic acid scaffold has been synthetically modified to create diverse libraries of compounds, which have been screened for their inhibitory potential.

Analogues derived from 4-(1H-indol-3-yl)butanoic acid have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govsigmaaldrich.com A series of tris-indole oxadiazole hybrids demonstrated significant inhibitory activity, with IC50 values ranging from 2.00 ± 0.01 to 292.40 ± 3.16 μM, surpassing the standard drug acarbose (B1664774) in potency. nih.gov Another study involving heterocyclic butanohydrazides, also synthesized from a 4-(1H-indol-3-yl)butanohydrazide precursor, showed significant α-glucosidase inhibition. sigmaaldrich.com The structure-activity relationship (SAR) studies indicated that the inhibitory potential is highly dependent on the nature, number, and position of substituents on the phenyl ring of the molecule. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of 4-(1H-indol-3-yl)butanoic Acid Analogues Data sourced from multiple studies on related indole derivatives.

Compound TypeStructureIC50 Value (µM)Standard (Acarbose) IC50 (µM)Reference
Tris-indole oxadiazole hybridIndole-Oxadiazole2.00 ± 0.0138.60 ± 0.20 nih.gov
Tris-indole oxadiazole hybridIndole-Oxadiazole292.40 ± 3.1638.60 ± 0.20 nih.gov
Heterocyclic butanohydrazideIndole-ButanohydrazideSignificant InhibitionNot Specified sigmaaldrich.com

Synthetic derivatives of 4-(1H-indol-3-yl)butanoic acid have been evaluated for their ability to inhibit elastase, an enzyme linked to tissue degradation in various diseases. researchgate.netebi.ac.uk A series of bi-heterocyclic propanamides were synthesized and found to be potent elastase inhibitors. researchgate.netebi.ac.uk One compound, designated 9d, which features an ethyl group at the para position of a phenyl ring, showed particularly high activity with an IC50 value of 0.142 ± 0.014 µM. researchgate.net Kinetic studies using Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor of elastase, with an inhibition constant (Ki) of 0.51 μM. researchgate.netebi.ac.uk Another related compound, 4b, was identified as the most potent inhibitor in a separate series, with an IC50 of 0.41 ± 0.01 µM, also acting through a competitive inhibition mechanism. researchgate.net

Table 2: Elastase Inhibitory Activity of 4-(1H-indol-3-yl)butanoic Acid Analogues

Compound IDDescriptionIC50 Value (µM)Inhibition TypeKi Value (µM)Standard (Oleanolic Acid) IC50 (µM)Reference
9d Bi-heterocyclic propanamide0.142 ± 0.014Competitive0.5113.453 ± 0.015 researchgate.netebi.ac.uk
9e Bi-heterocyclic propanamide38.338 ± 0.993Not SpecifiedNot Specified13.453 ± 0.015 researchgate.net
4b Bi-heterocyclic derivative0.41 ± 0.01CompetitiveNot Specified13.45 ± 0.01 researchgate.net

Indole-N-phenyltriazole hybrids bearing N-(aryl)butanamides have been investigated as inhibitors of calf intestinal alkaline phosphatase (CIAP). researchgate.net A series of these derivatives showed superior inhibition potential compared to the standard, monopotassium phosphate. researchgate.net The most active compound in the series, designated 4c, exhibited a potent IC50 value of 0.251 ± 0.012 µM. researchgate.net Kinetic analysis through Lineweaver-Burk plots indicated that this compound inhibits CIAP through a mixed-type pathway. researchgate.net In a different study, another series of bi-heterocyclic benzamides were identified as potent non-competitive inhibitors of alkaline phosphatase, with one compound showing an inhibition constant (Ki) of 1.15 μM. researchgate.net

Table 3: Alkaline Phosphatase Inhibitory Activity of Indole Butanamide Analogues

Compound IDDescriptionIC50 Value (µM)Inhibition TypeKi Value (µM)Standard (KH2PO4) IC50 (µM)Reference
4c Indole-N-phenyltriazole hybrid0.251 ± 0.012MixedNot Specified4.317 ± 0.201 researchgate.net
8b Bi-heterocyclic benzamideNot SpecifiedNon-competitive1.15Not Specified researchgate.net

An analogue, 4-((3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl) oxy) butanoic acid, has been identified as a potent and selective inhibitor of Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb-DHFR) over the human isoform (h-DHFR). nih.gov DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids. nih.gov The inhibitory activity of this indole derivative against H37Rv was found to be in the range of 25-200 µM. nih.gov The compound demonstrated a selectivity index of 6.53 for Mtb-DHFR over h-DHFR, highlighting the potential of the indole moiety as a scaffold for developing selective antimycobacterial agents. nih.gov

Table 4: Dihydrofolate Reductase (DHFR) Inhibitory Activity of an Indole Butanoic Acid Analogue

Compound NameTarget EnzymeInhibitory Activity (µM)Selectivity Index (Mtb-DHFR/h-DHFR)Reference
4-((3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl) oxy) butanoic acidMtb-DHFR25-2006.53 nih.gov

Analogues of 4-(1H-indol-yl)butanoic acid have been investigated as inhibitors of 5-alpha reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net One such nonsteroidal inhibitor, 4-[3-[3-[bis(4-isobutylphenyl)methylamino]benzoyl]-1H-indol-1-yl]-butyric acid (FK143), has been studied for its pharmacokinetic properties. nih.gov This compound was found to be transported from blood to tissues via a membrane-limited process. nih.gov Research has shown a correlation between the binding potential of FK143 in tissues like the prostate and the Vmax of steroid 5-alpha reductase, suggesting that the enzyme's activity level is a key determinant of the compound's specific binding. nih.gov The inhibition of 5-alpha reductase is a validated strategy for reducing the risk and treating prostate diseases. researchgate.net

Table 5: Investigated 5-alpha Reductase Inhibitor Analogue

Compound NameCore StructureKey FindingsReference
4-[3-[3-[bis(4-isobutylphenyl)methylamino]benzoyl]-1H-indol-1-yl]-butyric acid (FK143)4-(1H-indol-1-yl)butanoic acidSpecific binding in target tissues correlates with 5α-reductase activity levels. nih.gov

Novel indole-based hybrid oxadiazole scaffolds, synthesized from a 4-(1H-indol-3-yl)butanoic acid starting material, have proven to be potent urease inhibitors. Urease is a key enzyme for bacteria like Helicobacter pylori. In one study, a series of N-(substituted-phenyl)butanamides linked to an indole-oxadiazole scaffold were synthesized and evaluated. The most active compound, 8c, which has an ethyl group at the 4-position of the phenyl ring, displayed excellent inhibitory potential with an IC50 value of 0.0175 ± 0.0065 μM. Enzyme inhibitory kinetics revealed that compound 8c inhibited urease competitively, with a Ki value of 0.003 mM.

Table 6: Urease Inhibitory Activity of 4-(1H-indol-3-yl)butanoic Acid Analogues

Compound IDDescriptionIC50 Value (µM)Inhibition TypeKi Value (mM)Reference
8c Indole-oxadiazole-butanamide hybrid0.0175 ± 0.0065Competitive0.003

Kinetic Characterization of Enzyme Inhibition

Analogues of this compound have been investigated as inhibitors of various enzymes. Kinetic studies have been crucial in characterizing the nature of this inhibition, revealing mechanisms and potency that guide further drug development.

Derivatives of the isomeric 4-(1H-indol-3-yl)butanoic acid have been synthesized and shown to be effective enzyme inhibitors. For instance, novel indole-based oxadiazole scaffolds derived from this acid were identified as potent urease inhibitors. Kinetic analysis using Lineweaver-Burk plots showed that the most active compound in this series inhibited the urease enzyme competitively, with a reported inhibition constant (K_i) value of 0.003 µM. Another study starting from the same indole-3-yl precursor led to the development of bi-heterocyclic propanamides that act as elastase inhibitors. The most potent derivative in this series also exhibited a competitive mode of inhibition with a K_i value of 0.51 µM.

Furthermore, other indole-alkanoic acid analogues have demonstrated inhibitory activity against different enzymatic targets. A complex derivative of 4-(1H-indol-1-yl)butyric acid was identified as a nonsteroidal inhibitor of 5α-reductase. In another area, 4-((3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic acid was noted for its potent and selective inhibition of dihydrofolate reductase from Mycobacterium tuberculosis (Mtb-DHFR) nih.gov. Additionally, a study on trypanothione (B104310) reductase, an enzyme unique to certain parasites, identified 3-indole butanoic acid as an inhibitor with a K_i value of 1.26 µM soton.ac.uk. An analogue where the butanoic acid is modified to a benzoic acid, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid , was found to be a potent inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3) with an IC₅₀ value of 0.26 µM researchgate.net.

Analogue ClassTarget EnzymeInhibition DetailsIC₅₀ / K_i Value
4-(1H-indol-3-yl)butanoic acid derivativeUreaseCompetitive InhibitionK_i: 0.003 µM
4-(1H-indol-3-yl)butanoic acid derivativeElastaseCompetitive InhibitionK_i: 0.51 µM
3-Indole butanoic acidTrypanothione ReductaseCompetitive InhibitionK_i: 1.26 µM soton.ac.uk
4-(1H-indol-1-yl)benzoic acid derivativeAldo-keto reductase 1C3 (AKR1C3)-IC₅₀: 0.26 µM researchgate.net
4-(1H-indol-5-yl)oxy)butanoic acid derivativeMtb-Dihydrofolate Reductase (DHFR)Potent Inhibition- nih.gov
4-(1H-indol-1-yl)butyric acid derivative5α-reductaseNonsteroidal Inhibition-

Receptor Binding and Modulation Studies

The interaction of indole-containing molecules with various receptors is a cornerstone of their pharmacological relevance. Analogues of this compound have been evaluated for their binding affinity and modulatory effects at several key receptors.

PPARγ is a nuclear receptor that plays a critical role in glucose metabolism and is a key target for anti-diabetic drugs nih.gov. While data on this compound itself is not available, complex indole-containing butanoic acid derivatives have been developed as selective PPARγ modulators (SPPARγMs). One such compound, (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533), was identified as a novel SPPARγM acs.orgstevens.edu. In cell-based assays, MK-0533 acted as a partial agonist, demonstrating diminished maximal activity compared to full PPARγ agonists stevens.eduacs.org. This modulation was associated with potent anti-diabetic efficacy in preclinical models but with a reduction in adverse effects typically linked to full agonists stevens.eduacs.org. Another related compound, (5-{3-[4-(biphenyl-4-ylcarbonyl) phenoxy] propoxy}- 1H-indol-1-yl)-acetic acid , was identified as a potent and selective PPARγ agonist sci-hub.se.

The Smoothened (SMO) receptor is a critical component of the Hedgehog (Hh) signaling pathway, which is implicated in embryonic development and certain types of cancer acs.orgresearchgate.net. Abnormal activation of this pathway can drive tumorigenesis, making SMO an attractive target for anticancer therapeutics acs.org. However, a review of the available literature did not yield specific data on the activity of this compound or its direct analogues as Smoothened receptor antagonists. Research into SMO antagonists has identified other chemical scaffolds, such as 1-amino-4-benzylphthalazines and 2-substituted 3-aroylquinolin-4(1H)-ones, as potent inhibitors acs.orgresearchgate.net.

Cannabinoid receptors, particularly the CB1 receptor, are G protein-coupled receptors activated by endocannabinoids, phytocannabinoids, and synthetic cannabinoids nih.gov. While the indole ring is a common feature in many potent synthetic cannabinoid receptor agonists, the activity of specific indole butanoic acid analogues appears to be limited. Research on a series of indole derivatives designed for peripheral selectivity found that an analogue with an ω-butanoic acid chain linked to the indole nitrogen, a derivative of 4-(1H-indol-1-yl)butanoic acid , exhibited no affinity for the human CB1 receptor (hCB1R), with a K_i value greater than 10 µM.

The serotonin 1D (5-HT1D) receptor is a well-established target for the treatment of migraine headaches, with triptan drugs acting as agonists at this receptor drugbank.comresearchgate.net. The indole nucleus is a key structural feature of many triptans and other 5-HT receptor ligands. In this context, derivatives of 4-(1H-indol-3-yl)butanoic acid have been explored as synthetic precursors for new potential 5-HT1D agonists. One synthetic route involved modifying the butanoic acid to create 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives, which were investigated for their potential as 5-HT1D agonists. This highlights the utility of the indole-butyl scaffold in designing ligands for this receptor class.

Antiproliferative and Cytotoxicity Assessments in Preclinical Cell Models

The potential of indole derivatives as anticancer agents is an area of intense research, with many compounds evaluated for their ability to inhibit cancer cell growth and induce cell death researchgate.netmdpi.com. Various analogues of this compound have been assessed for antiproliferative and cytotoxic effects in a range of preclinical cancer cell models.

Several studies have reported mild cytotoxicity for derivatives of 4-(1H-indol-3-yl)butanoic acid . Hemolytic analysis of novel oxadiazole and hydrazide derivatives indicated they were only mildly cytotoxic toward red blood cell membranes. However, other research has identified more potent antiproliferative activity. A series of indole derivatives containing a benzoic acid group, including 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid (compound 3e), were evaluated against the 22Rv1 castration-resistant prostate cancer (CRPC) cell line. Compound 3e inhibited 22Rv1 cell proliferation with an IC₅₀ value of 6.37 µM researchgate.net. The corresponding hydroxamic acid derivative (compound 3q) was even more potent, with an IC₅₀ of 2.72 µM researchgate.net.

In contrast, not all analogues have shown significant activity. A series of hydroxamic acid derivatives containing a 4-[4-(1H-indol-3-yl)butyl]piperazine scaffold were tested for antiproliferative activity against a panel of human solid tumor cancer cell lines, including HeLa (cervix), Ishikawa (endometrial), SW1573 (non-small cell lung), T-47D (breast), and WiDr (colon), but were found to be inactive.

Analogue / Derivative ClassCell Line(s)ActivityFinding / IC₅₀ Value
4-(1H-indol-3-yl)butanoic acid derivativesRed Blood CellsCytotoxicityMildly hemolytic
4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid22Rv1 (Prostate Cancer)AntiproliferativeIC₅₀: 6.37 µM researchgate.net
N-hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide22Rv1 (Prostate Cancer)AntiproliferativeIC₅₀: 2.72 µM researchgate.net
4-[4-(1H-indol-3-yl)butyl]piperazine hydroxamic acid derivativesHeLa, Ishikawa, SW1573, T-47D, WiDrAntiproliferativeInactive
Indole-3-yl derivative (Compound 7)LnCap, HepG2, Caco-2 (Prostate, Liver, Colon Cancer)CytotoxicityEC₅₀: 38.7-87.0 µM researchgate.net

Antimicrobial and Antifungal Activity Spectrum (In Vitro)

The indole nucleus is a key component in many compounds exhibiting antimicrobial and antifungal properties. nih.gov While direct studies on the antimicrobial spectrum of this compound are not extensively documented, research on various indole derivatives highlights the potential of this chemical class.

For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with potencies in some cases exceeding those of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov Similarly, derivatives of 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids have shown antibacterial potency superior to ampicillin against all tested bacteria. mdpi.com The antifungal activity of these compounds was also notable, proving better than the reference drugs bifonazole (B1667052) and ketoconazole (B1673606) against eight fungal species. mdpi.com

Furthermore, synthetic 1H-indole-4,7-diones have displayed good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net Other studies have identified 1-(1H-indol-3-yl)-based compounds as having fungicidal activity against various Candida species. mdpi.com These findings underscore the importance of the indole scaffold in the development of new antimicrobial and antifungal agents. The specific activity of the 4-yl butanoic acid isomer, however, remains an area for further investigation.

Compound ClassOrganismActivity
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive and Gram-negative bacteriaGood to very good antibacterial activity. nih.gov
5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acidsGram-positive and Gram-negative bacteriaBetter antibacterial potency than ampicillin. mdpi.com
5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acidsFungiBetter antifungal activity than bifonazole and ketoconazole. mdpi.com
1H-Indole-4,7-dionesCandida krusei, Cryptococcus neoformans, Aspergillus nigerGood antifungal activity. researchgate.net
1-(1H-indol-3-yl) derivativesCandida spp.Fungicidal activity. mdpi.com

Interactions with Nucleic Acid Structures, e.g., G-Quadruplex DNA Stabilization

G-quadruplexes (G4) are non-canonical secondary structures found in guanine-rich nucleic acid sequences, which are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere stability. nih.govgelisim.edu.tr Small molecules that can bind to and stabilize these G4 structures are of significant interest as potential therapeutic agents, particularly in oncology. nih.govgelisim.edu.tr

The bis-indole scaffold has been identified as a promising structure for the development of G4-stabilizing ligands. nih.govresearchgate.netdiva-portal.org Studies on 3,3-diindolyl-methyl derivatives have shown that these compounds can strongly bind to and stabilize G4 DNA structures. nih.govresearchgate.net The position and chemical nature of substituents on the indole rings are critical for this interaction. For example, research has demonstrated a clear selectivity of certain bis-indole compounds for G4 DNA over double-stranded DNA. nih.gov While these studies establish the potential of the indole core to interact with G4 DNA, specific investigations into the G4-stabilizing capabilities of monomeric this compound have not been reported. The ability of this specific isomer to adopt a conformation suitable for binding within the grooves or on the loops of a G4 structure remains to be determined.

Compound ClassTargetFinding
Bis-indoles (3,3-diindolyl-methyl derivatives)G-quadruplex DNAStrong binding and stabilization. nih.govresearchgate.netdiva-portal.org
Bis-indoles (3,3-diindolyl-methyl derivatives)G-quadruplex DNA vs. dsDNAHigh selectivity for G-quadruplex DNA. nih.gov

Investigations as Plant Hormone (Auxin) Analogues

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The most well-known native auxin is indole-3-acetic acid (IAA). A closely related synthetic analogue, indole-3-butyric acid (IBA), which is an isomer of this compound, is widely used in horticulture to promote root formation in cuttings. wikipedia.orgmedkoo.com

The biological activity of auxins is highly dependent on the position of the side chain on the indole ring. The vast majority of research into indole-based auxins has focused on indole-3-substituted compounds like IAA and IBA. wikipedia.orgmedkoo.comresearchgate.netnih.gov These compounds are recognized by auxin receptors, such as the TIR1/AFB family of F-box proteins, which triggers a signaling cascade leading to changes in gene expression that regulate cell division, elongation, and differentiation. researchgate.net The structural requirements for a molecule to be recognized as an auxin are quite specific, and even small changes, such as moving the butanoic acid side chain from the 3-position to another position on the indole ring, can dramatically alter or abolish its activity. There is a lack of available scientific literature investigating the auxin-like activity of this compound, and it is generally presumed that isomers other than the 3-substituted ones exhibit weak or no auxin activity.

CompoundIsomer PositionActivity
Indole-3-butyric acid (IBA)3-ylPotent auxin activity, promotes root formation. wikipedia.orgmedkoo.com
This compound4-ylAuxin activity not documented in available literature.

Binding Affinity to Odorant-Binding Proteins in Invertebrate Systems

Insects rely on a sophisticated olfactory system to detect chemical cues from their environment, which is critical for locating food, mates, and oviposition sites. Odorant-binding proteins (OBPs) are a key component of this system, responsible for binding and transporting volatile odorant molecules from the air to the olfactory receptors on the nerve cells. plos.orgnih.gov

Research into the odorant-binding proteins of the legume pod borer, Maruca vitrata, has identified several host-plant volatiles that bind to these proteins. plos.orgnih.gov Among the compounds that showed significant binding affinity to the general odorant-binding proteins (GOBPs) of this species was 1H-indol-4-ol. plos.orgnih.gov This finding is particularly relevant as 1H-indol-4-ol is a structural analogue of this compound, sharing the same indole-4-substituted core. The study demonstrated that 1H-indol-4-ol could effectively bind to recombinant MvitGOBP1 and MvitOBP3, suggesting a role for this indole derivative in the olfactory-mediated behavior of the insect. plos.orgnih.gov While this does not provide direct evidence for the binding of this compound, the shared indole-4-yl motif suggests that it could potentially interact with similar OBPs, although its larger butanoic acid side chain would likely influence the binding affinity and specificity.

LigandOdorant Binding ProteinInvertebrate SystemBinding Affinity (Ki)
1H-indol-4-olMvitGOBP1Maruca vitrata10.87 µM plos.org
1H-indol-4-olMvitOBP3Maruca vitrata11.17 µM nih.gov

In Vitro and Preclinical In Vivo Metabolic Profiling of this compound and its Metabolites

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and biological activity. While direct metabolic studies of this compound are not available in the public domain, research on a complex derivative, 4-[3-[3-[bis(4-isobutylphenyl)methylamino]benzoyl]-1H-indol-1-yl]-butyric acid (FK143), provides some insight into the potential metabolism of an indole-butyric acid structure. nih.gov It is important to note that FK143 features the butyric acid moiety at the 1-position of the indole ring, not the 4-position.

In studies with rats, FK143 was found to have a high degree of serum protein binding (>99%) and was subject to membrane-limited transport into tissues. nih.gov The elimination rates from various tissues, including the liver and kidney, were slower than from the blood, suggesting significant tissue binding and distribution. nih.gov The metabolism of indole-containing compounds can be complex and often involves oxidation of the indole ring and the side chains, as well as conjugation reactions. For example, in vitro metabolism studies of various synthetic cannabinoids with indole or indazole cores have shown that common metabolic pathways include hydroxylation, carboxylation, and glucuronidation. nih.gov Without specific experimental data, it can be hypothesized that the metabolism of this compound would likely involve hydroxylation of the indole ring and/or beta-oxidation of the butanoic acid side chain, followed by conjugation to form more water-soluble metabolites for excretion. However, dedicated in vitro and preclinical in vivo studies are required to elucidate the specific metabolic pathways of this compound and its resulting metabolites.

Computational Chemistry and Molecular Modeling of 4 1h Indol 4 Yl Butanoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT): DFT is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize the geometry of compounds and analyze their structural and electronic properties. For instance, in studies of indole-based Schiff bases, DFT calculations have been used to identify the most energetically favorable structures and conformations, revealing that specific intramolecular interactions, such as hydrogen bonding, can significantly stabilize certain geometries mdpi.com. These calculations are crucial for understanding the fundamental stability and reactivity of the molecule.

Ab Initio Methods: Ab initio methods are based on first principles of quantum mechanics without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for smaller systems. They are used to calculate energies, geometries, and other molecular properties, forming a theoretical benchmark for other computational techniques.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is critical in drug discovery for identifying potential biological targets and understanding binding mechanisms.

In studies involving various indole (B1671886) derivatives, molecular docking is a common approach to explore their potential as therapeutic agents. For example, docking studies on newly synthesized heterocyclic compounds based on an indole moiety have been used to investigate their interactions with the active sites of enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase nih.gov. These simulations can reveal key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex and can help in predicting the binding affinity nih.govresearchgate.net. The results from docking studies guide the design of new derivatives with improved potency and selectivity aip.orgjocpr.comthesciencein.org.

A typical workflow involves preparing the 3D structures of the ligand (e.g., 4-(1H-indol-4-yl)butanoic acid) and the target protein, followed by using a docking algorithm (like AutoDock) to sample various binding poses and score them based on binding energy jocpr.com.

Parameter Description Example Application for Indole Derivatives
Binding AffinityThe strength of the interaction between the ligand and the target protein, often expressed in kcal/mol.Predicting the inhibitory potential of indole compounds against microbial enzymes nih.gov.
Binding PoseThe specific orientation and conformation of the ligand within the active site of the protein.Visualizing how indole derivatives form hydrogen bonds and hydrophobic interactions with key amino acid residues researchgate.net.
Key ResiduesAmino acids in the protein's active site that are crucial for ligand binding.Identifying critical interactions that could be targeted for designing more potent inhibitors nih.gov.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational flexibility of a molecule and the stability of its complexes with biological targets.

For ligand-protein complexes identified through molecular docking, MD simulations can assess the stability of the binding pose. For example, MD simulations of indole-based Schiff bases docked into the active site of α-glucosidase have been used to confirm the stability of the predicted interactions over the simulation period mdpi.com. By analyzing the trajectory of the simulation, researchers can observe fluctuations in the ligand's position, changes in protein conformation, and the persistence of key intermolecular interactions, thereby validating the docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. QSAR models are used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of known active and inactive compounds. A mathematical model is then built to correlate these descriptors with the observed biological activity. While no specific QSAR models for this compound were found, this approach is commonly applied to classes of indole derivatives to guide the synthesis of new analogues with potentially enhanced activities, such as antimicrobial or anticancer effects.

Virtual Screening Approaches for Novel Analogues and Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Molecular docking is one of the most common methods used for virtual screening.

This approach can be used to identify novel analogues of this compound or to find new potential biological targets for the compound itself. By screening large compound databases against a specific protein target, researchers can identify a manageable number of hits for further experimental testing. This significantly accelerates the early phase of drug discovery. The indole nucleus is a common scaffold found in many biologically active compounds, making it a frequent subject of virtual screening campaigns to discover new therapeutic agents nih.govaip.org.

Analysis of Electronic Properties (HOMO-LUMO, NBO)

The analysis of a molecule's electronic properties provides insight into its reactivity and stability. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Analysis: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive. These properties are typically calculated using DFT methods mdpi.com.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. This analysis can reveal the stabilizing interactions within the molecule and provide a deeper understanding of its electronic distribution.

Property Description Significance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.Higher HOMO energy indicates a better electron donor.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.Lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity.
NBO ChargesCharges on individual atoms calculated by the NBO method.Provides insight into the electrostatic potential and reactive sites of the molecule.

Analytical and Spectroscopic Characterization in Academic Research of 4 1h Indol 4 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(1H-indol-4-yl)butanoic acid by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. In the case of this compound, the spectrum is typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The characteristic signals include a broad singlet for the indole (B1671886) N-H proton, distinct multiplets for the aromatic protons on the indole ring, and signals corresponding to the protons of the butanoic acid side chain. The protons of the methylene groups in the side chain typically appear as a quintet and two triplets.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum for this compound shows distinct signals for the carboxylic acid carbon, the eight carbons of the indole ring, and the three carbons of the aliphatic side chain. The chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: NMR Spectroscopic Data for this compound

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula.

The analysis typically involves observing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The experimentally measured mass is then compared to the calculated theoretical mass for the molecular formula C₁₂H₁₃NO₂.

Interactive Data Table: Mass Spectrometry Data for this compound

The fragmentation pattern observed in the mass spectrum can also provide structural information, corresponding to the loss of specific fragments from the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorptions include a broad band for the O-H stretch of the carboxylic acid group, a sharp and strong absorption for the C=O (carbonyl) stretch, and a band for the N-H stretch of the indole ring. Absorptions corresponding to C-H bonds in the aromatic ring and the aliphatic chain are also present.

Interactive Data Table: Infrared (IR) Spectroscopic Data for this compound

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This experimental data is compared against the theoretically calculated percentages for the molecular formula C₁₂H₁₃NO₂ to verify the empirical formula and assess the purity of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for this compound

The close correlation between the found and calculated values confirms the elemental composition of the molecule.

Applications of 4 1h Indol 4 Yl Butanoic Acid As a Chemical Probe and Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

4-(1H-indol-4-yl)butanoic acid serves as a valuable starting material for the construction of intricate heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. The inherent reactivity of the indole (B1671886) nucleus, coupled with the functionality of the butanoic acid side chain, allows for a variety of chemical transformations leading to diverse and complex molecular architectures.

One of the key synthetic strategies involves the conversion of the butanoic acid moiety into a more reactive functional group, which can then participate in intramolecular cyclization reactions. For instance, the carboxylic acid can be reduced to an alcohol, converted to a halide, or transformed into an amine, thereby setting the stage for subsequent ring-forming reactions.

A particularly powerful method for constructing fused indole systems from related indole derivatives is the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnih.gov While direct application to this compound would require its conversion to the corresponding 2-(1H-indol-4-yl)ethanamine, this highlights the potential of the parent acid as a precursor to substrates for this important transformation. The Pictet-Spengler reaction is renowned for its ability to generate tetrahydro-β-carboline and other polycyclic indole alkaloids with high stereocontrol. nih.govnih.gov Research has shown that 2-(1H-indol-4-yl)ethanamines can react with various aldehydes and ketones to furnish a library of biologically active azepino[3,4,5-cd]indoles. researchgate.net

Furthermore, the butanoic acid side chain can be manipulated to participate in other types of cyclizations. For example, intramolecular Friedel-Crafts acylation can lead to the formation of a new carbocyclic ring fused to the indole core. Such reactions, often promoted by strong acids or Lewis acids, can produce tetracyclic indole derivatives. nih.gov The specific substitution pattern of the starting material, in this case, substitution at the 4-position of the indole, directs the regiochemistry of the cyclization, leading to unique fused systems that are not readily accessible from other indole isomers.

Derivatives of indole butanoic acid have also been utilized in the synthesis of various five- and six-membered heterocyclic rings. For example, the hydrazide derivative of 4-(1H-indol-3-yl)butanoic acid has been used as an intermediate to synthesize azetidine, thiazolidine, tetrazole, and oxadiazole rings. researchgate.net Although this example pertains to the 3-yl isomer, the chemical principles are transferable to the 4-yl analogue, suggesting its potential as a versatile scaffold for generating a wide array of heterocyclic compounds.

The following table summarizes some of the complex heterocyclic scaffolds that can be potentially synthesized from this compound based on known reactions of related indole derivatives.

Starting Material DerivativeReaction TypeResulting Heterocyclic Scaffold
2-(1H-indol-4-yl)ethanaminePictet-Spengler ReactionAzepino[3,4,5-cd]indoles
4-(1H-indol-4-yl)butanoyl chlorideIntramolecular Friedel-Crafts AcylationFused tetracyclic ketones
4-(1H-indol-4-yl)butanohydrazideCyclocondensation with various reagentsAzetidines, Thiazolidines, Tetrazoles, Oxadiazoles (B1248032)

Development of Fluorescent Probes and Affinity Ligands for Biological Systems

The indole scaffold is inherently fluorescent, and its photophysical properties can be modulated by substitution on the indole ring and by derivatization of its side chains. This makes indole derivatives, including this compound, attractive candidates for the development of fluorescent probes and affinity ligands for studying biological systems.

While specific research on fluorescent probes derived directly from this compound is limited, studies on the closely related 4-(1H-indol-3-yl)butanoic acid demonstrate the feasibility of this approach. For instance, the carboxyl group of indole-3-butanoic acid has been coupled with other molecules to create high-affinity fluorescent ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders. nih.govacs.orguniba.it In these studies, the butanoic acid side chain acts as a linker to attach a pharmacophore that binds to the target receptor, while the indole moiety serves as a core structure that can be further functionalized with fluorophores.

The general strategy for developing such probes involves:

Pharmacophore Attachment: The carboxylic acid of this compound can be activated and coupled to an amine- or alcohol-containing pharmacophore that has a known affinity for a biological target.

Fluorophore Conjugation: The indole nitrogen or another position on the indole ring can be functionalized with a fluorescent dye. This allows for the introduction of a wide range of fluorophores with different excitation and emission properties.

Linker Optimization: The butanoic acid chain can serve as a flexible linker between the pharmacophore and the fluorophore. The length and nature of this linker can be modified to optimize the binding affinity and photophysical properties of the final probe.

The table below outlines the key components and their roles in the design of fluorescent probes based on the this compound scaffold.

ComponentFunction
4-(1H-indol-4-yl) moietyCore scaffold, potential intrinsic fluorescence
Butanoic acid side chainLinker to attach pharmacophore or fluorophore
PharmacophoreProvides affinity and selectivity for a biological target
FluorophoreReporter group for detection and imaging

The development of such probes would enable the study of biological processes using fluorescence-based techniques such as flow cytometry, confocal microscopy, and live-cell imaging. nih.gov

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for biological activity in high-throughput screening (HTS) assays. ku.edu The scaffold of this compound is well-suited for inclusion in such libraries due to its synthetic tractability and the privileged nature of the indole core in medicinal chemistry.

The butanoic acid side chain provides a convenient handle for solid-phase synthesis, a common technique in combinatorial chemistry. The carboxylic acid can be anchored to a solid support, and then the indole ring can be modified through various reactions. Alternatively, the indole nitrogen can be attached to the solid support, leaving the carboxylic acid free for further derivatization.

By employing a split-and-mix synthesis strategy, a vast number of derivatives can be generated from a few building blocks. For example, the carboxylic acid of this compound can be coupled with a library of different amines to create a diverse set of amides. Simultaneously, the indole nitrogen can be alkylated or acylated with a variety of reagents. This approach allows for the systematic exploration of the chemical space around the this compound scaffold.

The resulting libraries of compounds can then be screened against a wide range of biological targets to identify "hits"—compounds that exhibit a desired biological activity. The structural information from these hits can then be used to design more focused libraries for lead optimization. While specific examples of large combinatorial libraries based solely on this compound are not extensively documented, the principles of combinatorial synthesis are broadly applicable to this scaffold. lifechemicals.comnih.gov

The table below illustrates a hypothetical combinatorial library design using this compound as the scaffold.

Scaffold PositionR1 (Modification at Carboxyl Group)R2 (Modification at Indole Nitrogen)
This compoundAmine 1, Amine 2, ..., Amine nAlkyl Halide 1, Alkyl Halide 2, ..., Alkyl Halide m
Alcohol 1, Alcohol 2, ..., Alcohol pAcyl Chloride 1, Acyl Chloride 2, ..., Acyl Chloride q

Role in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is an alternative approach to HTS for identifying lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. mdpi.com The structural information from these weakly binding fragments is then used to design more potent lead compounds through a process of fragment growing, linking, or merging.

The this compound molecule, with a molecular weight of approximately 203 g/mol , fits within the typical size range for a fragment. The indole moiety is a common motif in many approved drugs and can participate in various non-covalent interactions with protein targets, such as hydrogen bonding and π-stacking. The butanoic acid side chain provides a vector for chemical modification, allowing for the "growth" of the fragment into a larger, more potent molecule once a binding mode has been identified.

In a typical FBDD campaign, a library of fragments would be screened against a protein target using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). mdpi.com If this compound were identified as a "hit," its binding mode to the target would be determined. This structural information would then guide the synthesis of analogues to improve binding affinity and other drug-like properties.

For example, if the carboxylic acid group is found to be involved in a key hydrogen bond with the target, analogues could be synthesized to optimize this interaction. If the indole ring is situated in a hydrophobic pocket, substituents could be added to the ring to improve van der Waals interactions. This iterative process of structure-guided design and synthesis is the hallmark of lead optimization. nih.govresearchgate.net

The table below summarizes the key attributes of this compound as a potential fragment for FBDD.

PropertyRelevance to FBDD
Molecular Weight (~203 g/mol )Within the typical range for fragments
Indole ScaffoldPrivileged structure in medicinal chemistry, capable of diverse interactions
Butanoic Acid Side ChainProvides a vector for fragment growing and lead optimization
Synthetic AccessibilityCan be readily modified to generate analogues

Future Perspectives and Emerging Research Directions for 4 1h Indol 4 Yl Butanoic Acid

Exploration of Unconventional Biological Targets and Disease Areas (Preclinical)

Future preclinical research on 4-(1H-indol-4-yl)butanoic acid is poised to move beyond conventional targets and explore novel biological pathways and disease indications. The indole (B1671886) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

One promising area of investigation is its potential as an inhibitor of enzymes implicated in metabolic diseases. For instance, a rationally designed derivative, 4-oxo-4-(4-hydroxyindole)butanoic acid, has shown inhibitory activity against aldose reductase (ALR2), an enzyme involved in diabetic complications. researchgate.net This suggests that this compound and its analogs could be explored for their effects on other metabolic targets.

Furthermore, the structural similarity of indole derivatives to endogenous signaling molecules suggests their potential to modulate unconventional targets such as orphan nuclear receptors or protein-protein interactions. The anticancer activity of some indole derivatives is mediated through mechanisms like the induction of the unfolded protein response, which could be a novel therapeutic avenue to explore for this compound.

Table 1: Potential Unconventional Preclinical Targets for this compound Analogs

Target Class Specific Example Potential Disease Indication Rationale
Metabolic Enzymes Aldose Reductase (ALR2) Diabetic Complications Structural similarity to known inhibitors. researchgate.net
Orphan Nuclear Receptors NR4A1 Cancer Analogs of other indole derivatives have shown activity.
Protein-Protein Interactions 14-3-3η protein Liver Cancer Other indole derivatives have been designed to target this interaction. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and rational design of novel derivatives of this compound. duke.educonicet.gov.ar These computational tools can analyze vast datasets to predict the biological activities of new compounds, optimize their structures for enhanced efficacy and reduced toxicity, and identify novel therapeutic targets. europa.eu

De novo drug design, powered by generative AI models, can create novel molecular structures based on the this compound scaffold with desired pharmacological properties. mlo-online.com Machine learning algorithms can also be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby reducing the failure rate of drug candidates in later stages of development. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can elucidate the complex relationships between the chemical structure of indole derivatives and their biological activity. nih.gov This understanding can guide the synthesis of more potent and selective compounds.

Table 2: Application of AI/ML in the Development of this compound Derivatives

AI/ML Application Description Potential Impact
De Novo Design Generative models create novel molecular structures with optimized properties. mlo-online.com Accelerated discovery of patentable and effective drug candidates.
ADMET Prediction ML algorithms predict the pharmacokinetic and toxicity profiles of virtual compounds. researchgate.net Reduced attrition rates in preclinical and clinical development.
QSAR Modeling AI-driven models identify key structural features for biological activity. nih.gov Rational design of more potent and selective analogs.

Development of Advanced In Vitro and Ex Vivo Biological Models for Comprehensive Evaluation

The evaluation of this compound and its derivatives will benefit significantly from the use of advanced in vitro and ex vivo models that more accurately mimic human physiology. Traditional 2D cell cultures often fail to predict a drug's efficacy and toxicity in humans. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for testing anticancer drugs. mdpi.comfrontiersin.org These models can better replicate the tumor microenvironment, including cell-cell and cell-matrix interactions, which are crucial for determining drug response. nih.gov

Organ-on-a-chip technology represents a paradigm shift in preclinical drug testing. duke.edueuropa.eumlo-online.comnih.gov These microfluidic devices contain living human cells that mimic the structure and function of human organs, allowing for the assessment of a drug's effect on various tissues in a controlled setting. mlo-online.comvt.edu For instance, a liver-on-a-chip could be used to evaluate the metabolism and potential hepatotoxicity of this compound derivatives.

Table 3: Advanced Biological Models for Preclinical Evaluation

Model Type Key Features Application for this compound
3D Spheroids/Organoids Replicates tumor microenvironment and 3D architecture. mdpi.com Efficacy testing of anticancer derivatives.
Organ-on-a-Chip Mimics organ-level structure and function with microfluidics. nih.gov Assessment of efficacy, toxicity, and metabolism in specific organs. duke.edu

Sustainable and Cost-Effective Synthetic Routes for Scalable Production

The future development of this compound and its analogs will depend on the establishment of sustainable and cost-effective synthetic routes for scalable production. Green chemistry principles are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and reduce costs. acs.orgrsc.org

This includes the use of environmentally friendly solvents like water, the development of catalyst-free reactions, and the implementation of one-pot multicomponent reactions that increase efficiency and reduce waste. acs.orgrsc.orgnih.gov Recent research has demonstrated the successful synthesis of functionalized indoles using such green approaches. acs.org

Furthermore, the development of synthetic methods for 4-substituted indoles is an active area of research, which will facilitate the production of a diverse range of analogs of this compound for structure-activity relationship studies. nih.gov A cost-effective copper-catalyzed reaction has recently been developed for the selective modification of the C5 position of the indole ring, which could be adapted for the synthesis of precursors to 4-substituted indoles. technologynetworks.com

Table 4: Green Chemistry Approaches for Indole Synthesis

Green Chemistry Principle Synthetic Strategy Potential Advantage
Use of Safer Solvents Reactions in aqueous media. nih.gov Reduced environmental impact and improved safety.
Catalysis Development of catalyst-free reactions. acs.org Lower cost and simplified purification.
Atom Economy Multicomponent, one-pot reactions. rsc.org Increased efficiency and reduced waste.

Design of Targeted Delivery Systems for Preclinical Investigation

To enhance the therapeutic potential and minimize off-target effects of this compound and its derivatives, the design of targeted delivery systems will be crucial for preclinical investigation. Nanotechnology offers promising solutions for improving the delivery of indole-based drugs. nih.gov

Liposomal formulations can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. liposhell.plnih.govmdpi.commdpi.com Surface modification of liposomes with targeting ligands can direct them to specific cells or tissues, thereby increasing the local concentration of the drug and reducing systemic toxicity. nih.gov

Polymeric nanoparticles are another versatile platform for drug delivery. choderalab.orgmdpi.com They can be engineered to release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes, which are often characteristic of disease microenvironments. mdpi.com For kinase inhibitors with an indole scaffold, nanoparticle-based delivery has been shown to improve their therapeutic index. choderalab.orgscilifelab.se

Table 5: Nanoparticle-Based Delivery Systems for Indole Derivatives

Nanocarrier Type Key Features Potential Benefits for this compound
Liposomes Biocompatible lipid vesicles, can be surface-modified. liposhell.plmdpi.com Improved solubility, controlled release, and targeted delivery. nih.gov
Polymeric Nanoparticles Can be designed for stimuli-responsive drug release. choderalab.orgmdpi.com Enhanced accumulation at the target site and reduced side effects.

Q & A

Q. What strategies validate conflicting biological activity reports across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media). Cross-reference with structurally related compounds (e.g., 4-(3-aminophenyl)butanoic acid ). Use orthogonal assays (e.g., Western blot for protein expression alongside viability assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.